(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide
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Overview
Description
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is an organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(3,5-difluorophenyl)acrylonitrile. This intermediate can then be converted to the acrylamide derivative through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the cyano group to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions at the cyano or acrylamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acrylamides or nitriles.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano and difluorophenyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Cyano-3-phenylacrylamide
- (E)-2-Cyano-3-(4-fluorophenyl)acrylamide
- (E)-2-Cyano-3-(3,4-difluorophenyl)acrylamide
Uniqueness
(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C10H6F2N2O |
---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-cyano-3-(3,5-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15) |
InChI Key |
SUNIVFAFPMZAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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